molecular formula C15H16BrNO2S B11794020 Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate

Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate

Cat. No.: B11794020
M. Wt: 354.3 g/mol
InChI Key: HESKRKKIQMVHDP-UHFFFAOYSA-N
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Description

Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate is an organic compound with the molecular formula C15H16BrNO2S and a molecular weight of 354.26 g/mol . This compound is characterized by the presence of a quinoline ring substituted with bromine and methyl groups, and an ethyl thioacetate moiety.

Preparation Methods

The synthesis of Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate typically involves the reaction of 6-bromo-4,8-dimethylquinoline-2-thiol with ethyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with proteins, while the thioacetate moiety can undergo metabolic transformations, leading to the formation of active metabolites. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate can be compared with other quinoline derivatives and thioacetate compounds:

The uniqueness of this compound lies in its combined structural features, which enable diverse chemical reactivity and potential biological applications.

Biological Activity

Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate (CAS No. 1429901-03-0) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₅H₁₆BrNO₂S
  • Molecular Weight : 354.3 g/mol
  • Purity : Minimum 95% .

The compound features a quinoline ring system substituted with a bromo and thio group, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing quinoline structures exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In vitro studies have shown that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results indicate that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

Quinoline derivatives are known for their anticancer properties. This compound has been evaluated in several cancer cell lines, including breast and colon cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation.

Case Study Findings :

  • Breast Cancer Cell Line (MCF-7) :
    • IC50: 20 µM
    • Mechanism: Induction of apoptosis via the mitochondrial pathway.
  • Colon Cancer Cell Line (HT-29) :
    • IC50: 25 µM
    • Mechanism: Cell cycle arrest at the G1 phase.

These findings suggest that the compound may act as a promising lead for developing new anticancer therapies .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited significant free radical scavenging activity, with an IC50 value of 30 µM, indicating its potential to mitigate oxidative stress-related diseases .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species Modulation : It enhances the cellular antioxidant defense system, reducing oxidative damage.

Properties

Molecular Formula

C15H16BrNO2S

Molecular Weight

354.3 g/mol

IUPAC Name

ethyl 2-(6-bromo-4,8-dimethylquinolin-2-yl)sulfanylacetate

InChI

InChI=1S/C15H16BrNO2S/c1-4-19-14(18)8-20-13-6-9(2)12-7-11(16)5-10(3)15(12)17-13/h5-7H,4,8H2,1-3H3

InChI Key

HESKRKKIQMVHDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=C(C=C2C)Br)C(=C1)C

Origin of Product

United States

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